molecular formula C11H16O3 B7845245 1-(2,4-Dimethoxyphenyl)propan-1-ol

1-(2,4-Dimethoxyphenyl)propan-1-ol

Cat. No.: B7845245
M. Wt: 196.24 g/mol
InChI Key: ZYLSKDHGILYGGF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propanol chain attached to the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4-dimethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxy groups may also contribute to its overall chemical reactivity and biological activity .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)propan-1-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSKDHGILYGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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